N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide
Description
This compound features a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The pyridin-2-ylamino group is linked to an ethanimidamide moiety bearing a 1,2,4-triazole ring at the 2-position. Its molecular formula is C₉H₉ClF₃N₇ (MW ≈ 325.7 g/mol), and it is structurally characterized by:
- A halogenated pyridine core for enhanced lipophilicity and metabolic stability.
- An ethanimidamide linker, offering conformational flexibility for target binding.
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N7/c11-7-1-6(10(12,13)14)2-17-9(7)20-19-8(15)3-21-5-16-4-18-21/h1-2,4-5H,3H2,(H2,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGGBKWITLLYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=C(CN2C=NC=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C(/CN2C=NC=N2)\N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and safety profiles based on recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClF3N6 |
| Molecular Weight | 279.646 g/mol |
| CAS Number | 338966-48-6 |
| LogP | 2.513 |
| PSA | 68.940 Ų |
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antiviral Activity : Preliminary studies have demonstrated that the compound possesses antiviral properties, particularly against influenza viruses. It has shown efficacy in reducing viral loads in infected models, suggesting direct inhibition of viral replication .
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against triple-negative breast cancer (TNBC) cell lines. It exhibited potent inhibitory effects on cell proliferation with an IC50 value of approximately 0.126 μM. Furthermore, it demonstrated a favorable selectivity index compared to non-cancerous cells .
- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activity by inhibiting the expression of key inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of this compound:
- Influenza Virus Study : In a mouse model infected with influenza A virus, treatment with the compound resulted in a significant reduction in viral load and improved survival rates. The study indicated more than a 2-log reduction in viral load within the lungs after treatment .
- Cancer Cell Line Study : In vitro studies on MDA-MB-231 TNBC cells indicated that treatment with the compound inhibited metastasis more effectively than known treatments like TAE226. The study demonstrated a notable reduction in tumor growth and metastasis in vivo .
Safety Profile
Safety assessments have been conducted to evaluate the toxicity of this compound:
- Toxicity Studies : In subacute toxicity studies involving healthy mice, the compound was administered at high doses (40 mg/kg) without significant adverse effects observed, indicating a favorable safety profile for potential therapeutic use .
- Cardiac Safety : Importantly, the compound did not inhibit the hERG channel at concentrations greater than 10 μM, suggesting a low risk for cardiac repolarization issues associated with many other pharmacological agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Metabolic Stability and Degradation
- Fluopyram Metabolites : Degrades into 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid (TPAA), indicating susceptibility to oxidative cleavage .
- Target Compound : The ethanimidamide-triazole moiety may undergo hydrolysis or cytochrome P450-mediated metabolism, but its stability relative to simpler analogs (e.g., acetonitrile derivatives) remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
